![molecular formula C13H23N3O3 B1444656 Tert-butyl 2-oxo-3-(piperidin-4-yl)imidazolidine-1-carboxylate CAS No. 1312117-91-1](/img/structure/B1444656.png)
Tert-butyl 2-oxo-3-(piperidin-4-yl)imidazolidine-1-carboxylate
Overview
Description
Molecular Structure Analysis
The InChI code for TBOPI is1S/C13H23N3O3/c1-13(2,3)19-12(18)16-9-8-15(11(16)17)10-4-6-14-7-5-10/h10,14H,4-9H2,1-3H3
. This code provides a textual representation of the molecule’s structure. For a visual representation, it would be best to use a molecular visualization tool with this InChI code. Physical And Chemical Properties Analysis
TBOPI is a solid with a melting point of 134 - 135°C .Scientific Research Applications
Synthesis of Bioactive Molecules
This compound is a valuable intermediate in the synthesis of various bioactive molecules. Its piperidine moiety is a common structural feature in many pharmaceuticals, and its presence can significantly influence the biological activity of the synthesized compounds .
Development of Antimicrobial Agents
Research has indicated potential for this compound in developing antimicrobial agents. Studies have shown activity against a range of bacterial strains, which could lead to new treatments for infections .
Chemical Synthesis Optimization
The tert-butyl group in this compound can be used to improve the yield and selectivity of chemical reactions. This is particularly useful in the optimization of synthesis pathways for complex organic molecules .
Pharmacological Research
As a building block in pharmacological research, this compound can be used to create derivatives with potential therapeutic effects. Its structural versatility allows for the exploration of a wide range of pharmacological activities .
Material Science Applications
In material science, the compound’s robust chemical structure can be utilized to develop new materials with specific properties, such as increased durability or enhanced conductivity .
Catalyst Development
The compound can serve as a ligand in catalyst development, aiding in the creation of catalysts that are more efficient, selective, and environmentally friendly .
Drug Discovery
It plays a crucial role in drug discovery, particularly in the high-throughput screening of compound libraries for activity against various biological targets .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatography and mass spectrometry, helping to identify and quantify other substances .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2-oxo-3-piperidin-4-ylimidazolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3/c1-13(2,3)19-12(18)16-9-8-15(11(16)17)10-4-6-14-7-5-10/h10,14H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEFQMDXZFHXAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C1=O)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-oxo-3-(piperidin-4-yl)imidazolidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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